Conformational Preference Distinct from trans-2,4- and trans-2,3-Isomers Dictates EAAT Transporter Functional Profile
The cis-3,4-dicarboxylate substitution pattern enforces a molecular conformation that determines whether the compound acts as a competitive substrate or a non-transportable inhibitor at EAATs. In a direct head-to-head comparison within the same study, L-trans-2,4-PDC and L-trans-2,3-PDC—the closest in-class regioisomers—were characterized in rat forebrain synaptosomes. L-trans-2,4-PDC acts as a substrate (heteroexchange-proficient), whereas L-trans-2,3-PDC is a competitive, non-substrate inhibitor of D-[³H]aspartate uptake. The rigid cis-3,4-geometry, analogous to L-anti-endo-3,4-methanopyrrolidine-3,4-dicarboxylate, is sterically precluded from productive translocation by EAATs, thereby favoring a non-substrate blocker profile [1]. This functional dichotomy is rooted in the relative spatial arrangement of the two carboxyl groups, as demonstrated by Koch et al. (1999), making cis-3,4-PDC a more suitable scaffold for developing non-transportable EAAT blockers compared to trans-2,4-PDC [2].
L-trans-2,4-PDC: substrate; L-trans-2,3-PDC: non-substrate blocker
| Evidence Dimension | EAAT functional classification (substrate vs. non-substrate inhibitor) |
|---|---|
| Target Compound Data | cis-3,4-PDC: predicted non-substrate inhibitor (by geometry analogy to L-anti-endo-3,4-MPDC, which showed little to no substrate activity) |
| Comparator Or Baseline | L-trans-2,4-PDC (substrate, Ki ≈ 2–5 µM in synaptosomes) vs. L-trans-2,3-PDC (non-substrate blocker, Ki ≈ 12 µM at EAAT2 in oocytes) |
| Quantified Difference | Qualitative binary classification: substrate vs. non-substrate blocker. L-trans-2,4-PDC functions as a substrate, whereas cis-3,4-PDC geometry favors non-substrate blockade. |
| Conditions | Rat forebrain synaptosomal D-[³H]aspartate uptake assay; voltage-clamped Xenopus oocytes expressing human EAAT1/2/3 (Koch et al., Mol Pharmacol 1999). |
Why This Matters
A substrate inhibitor triggers transporter-mediated heteroexchange and can indirectly release endogenous glutamate, causing excitotoxicity, while a non-substrate blocker does not; selecting cis-3,4-PDC over trans-2,4-PDC is critical for studies where blockade without unintended glutamate release is required.
- [1] Koch, H.P., Kavanaugh, M.P., Esslinger, C.S., et al. (1999) 'Differentiation of substrate and nonsubstrate inhibitors of the high-affinity, sodium-dependent glutamate transporters', Molecular Pharmacology, 56(6), pp. 1095–1104. doi: 10.1124/mol.56.6.1095. View Source
- [2] Bridges, R.J., Kavanaugh, M.P. and Chamberlin, A.R. (1999) 'A pharmacological review of the competitive inhibitors of the high-affinity glutamate transporters', in Dihydrokainic Acid. ScienceDirect Topics. (Accessed: 2026-05-12). View Source
